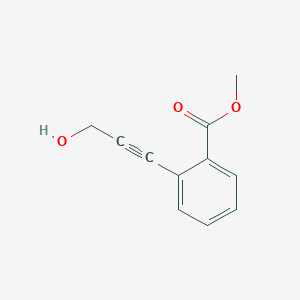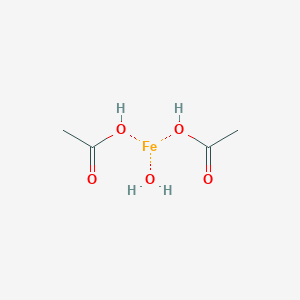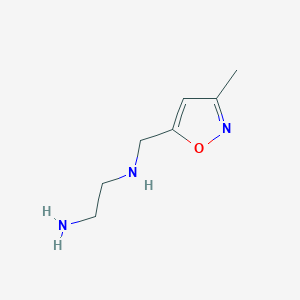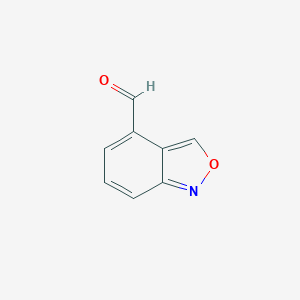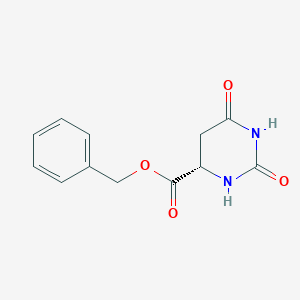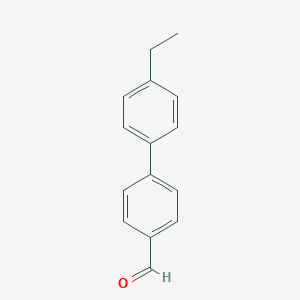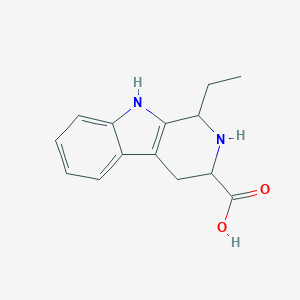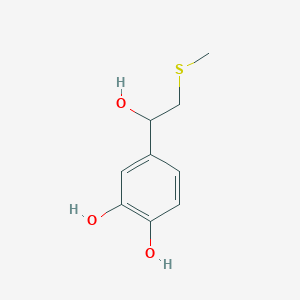
4-(1-Hydroxy-2-methylsulfanylethyl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol is an organic compound characterized by the presence of both hydroxyl and thioether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol typically involves the reaction of 3,4-dihydroxybenzaldehyde with methylthiol in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating to a specific temperature to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The thioether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit inflammatory pathways by modulating cytokine production.
Anticancer Activity: It may induce apoptosis in cancer cells by affecting specific signaling pathways.
Comparaison Avec Des Composés Similaires
3,4-Dihydroxyphenyl Ethanol: Shares similar hydroxyl groups but lacks the thioether group.
1-(3,4-Dihydroxyphenyl)ethanone: Contains a ketone group instead of the thioether group.
This comprehensive overview highlights the significance of 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
104692-99-1 |
|---|---|
Formule moléculaire |
C9H12O3S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
4-(1-hydroxy-2-methylsulfanylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O3S/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4,9-12H,5H2,1H3 |
Clé InChI |
GDDBGNBZWLZKEN-UHFFFAOYSA-N |
SMILES |
CSCC(C1=CC(=C(C=C1)O)O)O |
SMILES canonique |
CSCC(C1=CC(=C(C=C1)O)O)O |
Synonymes |
1,2-Benzenediol, 4-[1-hydroxy-2-(methylthio)ethyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


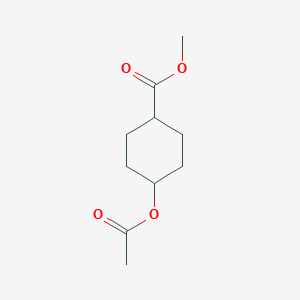
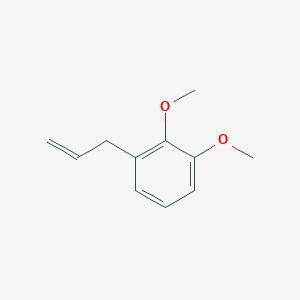
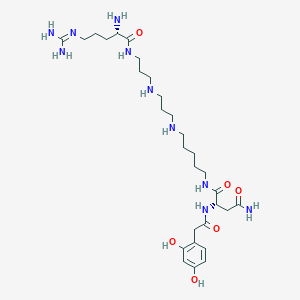
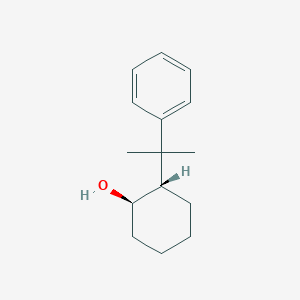
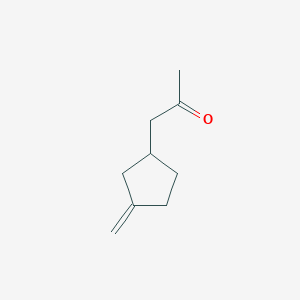
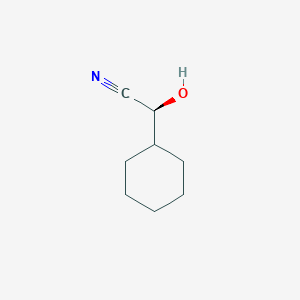
![2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12323.png)
